Triphenyl compounds
Triphenyl compounds are a class of organic compounds characterized by the presence of three phenyl groups attached to a central atom or molecule. These compounds are widely used in various applications due to their unique chemical properties and stability. Typically, triphenyl compounds contain three benzene rings covalently bonded together through carbon atoms. Commonly, they can be synthesized using Friedel-Crafts reactions or other aromatic substitution methods.
Triphenyl derivatives find extensive use in the pharmaceutical industry as intermediates for drug synthesis due to their ability to modify biological activities. In polymer chemistry, triphenyl compounds are employed as initiators and stabilizers owing to their high thermal stability. Additionally, these compounds play a crucial role in the development of dyes and pigments, where their intense color properties make them valuable for coloring various materials.
The versatile nature of triphenyl compounds allows for their application across multiple fields, including electronics, catalysis, and materials science. Their chemical diversity enables researchers to explore novel functionalities and enhance existing products through tailored synthesis techniques.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
1H-Imidazole-4-propanoic acid, 1-(triphenylmethyl)-, ethyl ester | 184030-80-6 | C27H26N2O2 |
![]() |
Benzyl 6-O-trityl-α-D-mannopyranoside | 77455-30-2 | C32H32O6 |
![]() |
N-TRITYL-L-HOMOSERINE TRIETHYLAMINE SALT | 102056-97-3 | C29H38N2O3 |
![]() |
5'-O-DMT-PAC-dA | 110522-82-2 | C39H37N5O7 |
![]() |
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite | 808132-80-1 | C41H50N7O7P |
![]() |
Tetrakis(triphenylacetato)dirhodium(II) Dichloromethane Adduct | 142214-04-8 | C60H45O6Rh |
![]() |
N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-cytidine | 81256-87-3 | C43H49N3O8Si |
![]() |
N-alpha,Nim-Ditrityl-L-histidine | 74853-62-6 | C44H37N3O2 |
![]() |
Fmoc-Gln(Trt)-OPfp | 132388-65-9 | C45H33N2O5F5 |
![]() |
L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- | 681853-96-3 | C28H28O4 |
Related Literature
-
Sha Chen,Hongwei Cheng,Yanbo Liu,Xiaolu Xiong,Qiangchao Sun,Qian Xu,Shenggang Li Phys. Chem. Chem. Phys., 2022,24, 28975-28983
-
Sarah Köster,Honey Duan,Jeremy J. Agresti,Anton Wintner,Christian Schmitz,Amy C. Rowat,Christoph A. Merten,Andrew D. Griffiths,David A. Weitz Lab Chip, 2008,8, 1110-1115
-
Deren Li,Xi Zhang,Wenjie He,Li Lei,Yong Peng,Gang Xiang Nanoscale, 2022,14, 13343-13351
-
Charmaine L. White,Robert L. LaDuca CrystEngComm, 2016,18, 6789-6797
-
Yuan Guo,Dejian Zhou Analyst, 2015,140, 3872-3887
-
Jiaqi Zhao,Li Li,Fei Li,Huali Liu,Zhen Li,Yu Wang Nanoscale, 2020,12, 12748-12752
-
8. Protein patterning with antifouling polymer gel platforms generated using visible light irradiation†Yasuhiko Iwasaki,Sukulya Bunuasunthon Chem. Commun., 2020,56, 5472-5475
-
Yan-Hui Chi,Li Yu,Jing-Min Shi,Yi-Quan Zhang,Tai-Qiu Hu,Gui-Qiu Zhang,Wei Shi,Peng Cheng Dalton Trans., 2011,40, 1453-1462
-
10. From BPS4 to AB3P2S10 (A = Na, K): cations inducing dimension reduction and bandgap enlargement†Yi Huang,Wenlong Xie Dalton Trans., 2023,52, 7792-7796
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5